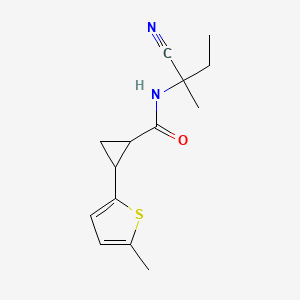

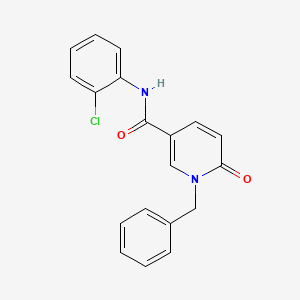

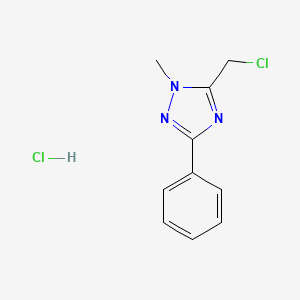

![molecular formula C21H25N5O3 B2966750 N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide CAS No. 2191213-06-4](/img/structure/B2966750.png)

N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide” is a complex organic compound. It contains a morpholino group, which is a common feature in many pharmacologically active compounds . The compound also features a pyrido[2,3-d]pyrimidin-8(5H)-yl moiety, which is a structural motif found in various bioactive molecules .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of morpholinylchalcones with other reagents. For instance, a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones were synthesized via their reaction with 6-aminothiouracil . The synthesis of modified morpholino monomers was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The morpholino group, the pyrido[2,3-d]pyrimidin-8(5H)-yl moiety, and the acetamide group all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and the reagents used. For example, in the synthesis of related compounds, morpholinylchalcones reacted with 6-aminothiouracil to form a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(4-(2-(2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide and its derivatives have been studied for their antimicrobial properties. For example, a study by Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives with antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022). Similarly, Gul et al. (2017) explored the antimicrobial and hemolytic activity of 1,3,4-oxadiazole compounds derived from this molecule (Gul et al., 2017).

Antifungal Agents

Derivatives of this compound have also been identified as potent antifungal agents. Bardiot et al. (2015) discovered that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were effective against Candida and Aspergillus species (Bardiot et al., 2015).

Synthesis and Characterization

The synthesis and characterization of derivatives containing this molecule have been extensively studied. Zaki, Radwan, and El-Dean (2017) demonstrated a synthetic method for related compounds, potentially paving the way for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).

Radioligand and Imaging Applications

Koga et al. (2016) characterized a derivative of this compound as a radioligand candidate for arginine vasopressin 1B (V1B) receptor, demonstrating its potential in imaging and clinical biomarker applications (Koga et al., 2016).

Insecticidal Activity

Bakhite et al. (2014) synthesized pyridine derivatives of this molecule and evaluated their insecticidal activity, showing significant effectiveness against cowpea aphid (Bakhite et al., 2014).

Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been studied for their Src kinase inhibitory and anticancer activities. Fallah-Tafti et al. (2011) synthesized compounds containing this molecule that showed promising results in inhibiting cell proliferation of human carcinoma cells (Fallah-Tafti et al., 2011).

Antibacterial and Antifungal Activities

Kanagarajan, Thanusu, and Gopalakrishnan (2010) synthesized biolabile acetamides of this molecule and evaluated their antibacterial and antifungal activities, showing effectiveness against various strains (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

Neuroprotective Effects

Sameem et al. (2017) synthesized pyrano[3,2-c]chromene derivatives bearing this molecule and evaluated their neuroprotective effects, showing significant inhibitory activity against acetylcholinesterase and butylcholinestrase (Sameem et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[2-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-2-oxoethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-15(27)23-18-6-4-16(5-7-18)13-19(28)26-8-2-3-17-14-22-21(24-20(17)26)25-9-11-29-12-10-25/h4-7,14H,2-3,8-13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJDOIDKKZECPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

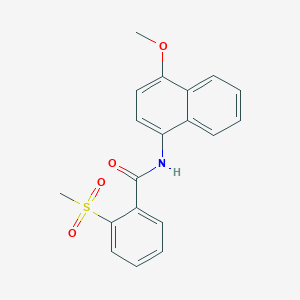

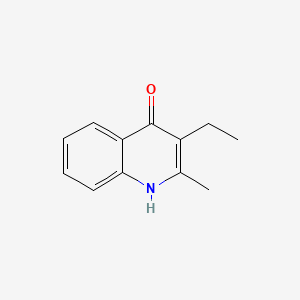

![Ethyl 6-acetyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2966668.png)

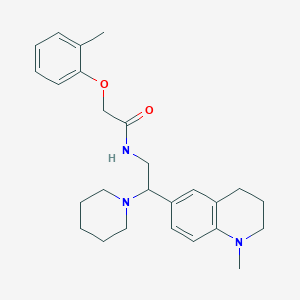

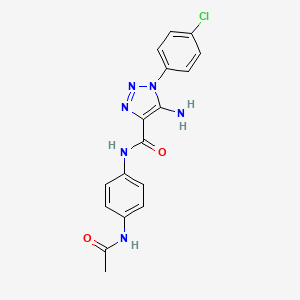

![N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide](/img/structure/B2966674.png)

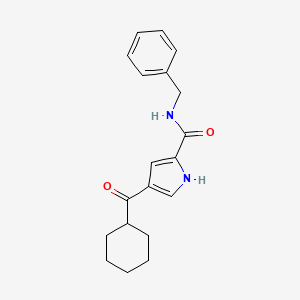

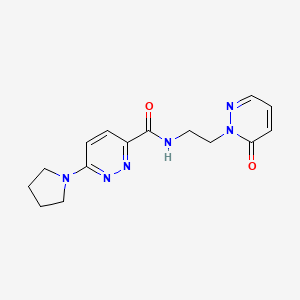

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2966680.png)

![4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide](/img/structure/B2966682.png)

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966689.png)